2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
This compound contains several functional groups including a dichlorophenoxy group, a pyridinyl group, a pyrazolyl group, and an acetamide group . These groups are common in many organic compounds and can confer various properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenoxy, pyridinyl, pyrazolyl, and acetamide groups would likely have a significant impact on the molecule’s shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the dichlorophenoxy group might undergo reactions with nucleophiles, and the pyridinyl and pyrazolyl groups might participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to the chemical structure of interest, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, a property that could be beneficial in materials science and pharmaceutical applications. The study highlights the effect of hydrogen bonding on the self-assembly processes of these complexes, suggesting potential for creating supramolecular architectures with tailored properties (Chkirate et al., 2019).
Synthesis of Heterocycles
Another research direction involves the synthesis of various heterocyclic compounds, which are foundational in the development of pharmaceuticals and materials science. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been utilized to create diverse pyran and pyridine derivatives, showcasing the versatility of related acetamide structures in organic synthesis (Harb et al., 1989).
Catalysis
Research into (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes has unveiled their efficacy as catalysts for the asymmetric transfer hydrogenation of ketones. This catalytic activity opens up new pathways for chemical synthesis and the development of environmentally friendly catalytic processes (Magubane et al., 2017).
Fluorescent Probes for Mercury Ion
The creation of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, through the reaction of β-lactam carbenes with 2-pyridyl isonitriles, has been reported. These compounds serve as efficient fluorescent probes for mercury ions, indicating potential applications in environmental monitoring and sensor technology (Shao et al., 2011).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamide structures have been conducted to understand their potential in optical devices. Such studies contribute to the development of materials for photonic applications, highlighting the importance of these compounds in advancing optical technology (Castro et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Enoyl-[acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the elongation cycle of fatty acid biosynthesis .
Mode of Action
It’s likely that the compound binds to the active site of the enzyme, inhibiting its function . This inhibition could lead to disruption in the fatty acid synthesis pathway, affecting the production of essential cellular components.
Biochemical Pathways
The compound primarily affects the fatty acid synthesis pathway by inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme . This could lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this disruption could include altered cell membrane integrity and function, and impaired cell signaling.
Result of Action
The inhibition of the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme by this compound could lead to a disruption in the fatty acid synthesis pathway . This could result in altered cell membrane structure and function, potentially leading to cell death.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-15-1-2-17(16(20)9-15)26-12-18(25)22-7-8-24-11-14(10-23-24)13-3-5-21-6-4-13/h1-6,9-11H,7-8,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIGKRMPORENOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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